molecular formula C17H19IN2O2 B2430306 Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260885-57-1

Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2430306
CAS No.: 1260885-57-1
M. Wt: 410.255
InChI Key: IKXMRRGBTQERFG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Properties

IUPAC Name

tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMRRGBTQERFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-iodophenyl and 4-methylpyridin-2-yl derivatives. The reaction conditions may include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-phenylcarbamate
  • Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
  • Tert-butyl N-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)carbamate

Uniqueness

Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be leveraged in synthetic chemistry to create novel compounds with desired properties.

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